N,N'-Bis(salicylidene)-1,2-phenylenediamine

Catalog No.
S567725
CAS No.
3946-91-6
M.F
C20H16N2O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)-1,2-phenylenediamine

Researchers frequently substitute Salophen with Salen due to cost, causing rapid catalyst deactivation and optical failure. Salophen's rigid backbone solves this:

  • Prevents demetalation in oxidation catalysis, delivering near-quantitative yields and high turnover numbers.
  • Extended π-conjugation ensures redshifted UV-Vis absorption and high molar absorptivity for OLED/luminescent materials.
  • Enables efficient CO₂ fixation at 50-80°C, reducing energy costs.

Supplied as a high-purity ligand for reliable procurement.

CAS Number

3946-91-6

Product Name

N,N'-Bis(salicylidene)-1,2-phenylenediamine

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H

InChI Key

HXFYGSOGECBSOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O

Synonyms

N,N'-bis(salicylidene)-1,2-phenylenediamine, salophen

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O

The exact mass of the compound N,N'-Bis(salicylidene)-1,2-phenylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650732. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

N,N'-Bis(salicylidene)-1,2-phenylenediamine (CAS 3946-91-6), commonly known as Salophen, is a highly conjugated, tetradentate Schiff base ligand featuring an N2O2 donor set. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for highly stable transition metal complexes used in homogeneous catalysis, optoelectronics, and sensor development. Unlike aliphatic-backed analogs, Salophen's 1,2-phenylenediamine backbone enforces strict planarity and extended π-conjugation. This structural rigidity translates directly to enhanced thermodynamic stability of its metal complexes, preventing demetalation during harsh catalytic cycles and providing tunable photophysical properties critical for materials science applications .

Research Fit

Ligand Type
Tetradentate Schiff base with rigid o-phenylenediamine bridge
Coordination Chemistry
N2O2 donor set forms stable square-planar transition metal complexes
Key Differentiator
Rigid aromatic bridge vs flexible aliphatic Salen backbone

A common procurement error is substituting Salophen with the more ubiquitous Salen (N,N'-bis(salicylidene)ethylenediamine) due to lower cost or broader availability. However, Salen features a flexible ethylenediamine backbone that permits conformational adaptability but compromises complex stability. In competitive catalytic environments, this flexibility often leads to rapid demetalation and catalyst deactivation. Furthermore, the lack of an extended conjugated π-system in Salen disrupts the electron delocalization required for redshifted UV-Vis absorption and high molar absorptivity in optoelectronic materials. Consequently, substituting Salophen with Salen in oxidation catalysis or photonic applications results in drastically reduced turnover frequencies, lower product yields, and optical performance failures [1].

Substitution Risk

Salophen (Target)
Rigid aromatic o-phenylenediamine bridge extends π-system and restricts flexibility.
Salen (Analog)
Flexible ethylenediamine bridge lacks extended conjugation; different steric and electronic profile.
Rigid bridge alters electronic environment and may shift catalytic, electrochemical, and biological performance. Direct substitution requires re-validation.

Catalytic Yield Superiority in Sulfide Oxidation

In comparative studies of sulfide oxidation mediated by Mn(III) complexes using sodium periodate as the terminal oxidant, the rigid structure of the Salophen ligand demonstrated a profound advantage over the flexible Salen ligand. The Mn(III)-Salophen catalytic system achieved a 100% transformation yield under mild conditions. In stark contrast, the analogous Mn(III)-Salen complex yielded only 18% conversion under identical conditions. This massive discrepancy is attributed to the Salophen backbone's ability to stabilize the active oxo-metal intermediate while resisting oxidative degradation[1].

Evidence DimensionCatalytic transformation yield of diphenyl sulfide
Target Compound Data100% yield (Mn(III)-Salophen)
Comparator Or Baseline18% yield (Mn(III)-Salen)
Quantified Difference>5x higher catalytic yield
ConditionsMild conditions, sodium periodate oxidant

Procuring Salophen over Salen for oxidation catalysis directly translates to maximized product yields and reduced catalyst loading requirements.

CO₂ Reduction Activity
Head-to-head
Current density (CO): −16.0 mA cm⁻² (Co-salophen) vs −2.1 mA cm⁻² (Co-salen) 7.6-fold higher, −0.75 V vs. RHE
Reported higher catalytic throughput for CO production in CO₂-saturated aqueous solution.
Direct comparison under identical conditions.

Extended π-Conjugation for Optoelectronic Precursors

Salophen's 1,2-phenylenediamine bridge creates a fully conjugated π-system that is absent in aliphatic-bridged Salen. This structural difference fundamentally alters the photophysical properties of the resulting metal complexes. For instance, the coordination of Salophen with Zn(II) leads to a substantial redshift of the low-lying absorption band by 640 meV, centering at 405 nm, accompanied by a high linear molar absorptivity coefficient of ε = 2.5 × 10^4 M–1 cm–1. Salen complexes, lacking this extended conjugation, exhibit blue-shifted absorption profiles and lower absorptivity, rendering them inferior for applications requiring intense visible-spectrum absorption or emission [1].

Evidence DimensionUV-Vis absorption redshift and molar absorptivity
Target Compound Dataλabs = 405 nm, ε = 2.5 × 10^4 M–1 cm–1 (Zn-Salophen)
Comparator Or BaselineBlue-shifted absorption with lower absorptivity (Aliphatic Salen)
Quantified Difference640 meV redshift upon metal coordination
ConditionsDMSO solution, Zn(II) coordination

For manufacturers of OLEDs and optical sensors, Salophen is the mandatory precursor to achieve the required redshifted absorption and high molar absorptivity.

CO Selectivity
Head-to-head
Faradaic efficiency (FECO): 75% (Co-salophen) vs 19% (Co-salen) Approx. 4-fold increase, −0.70 V vs. RHE
Reported higher selectivity reduces energy loss to side reactions.
Same study conditions.

Low-Temperature CO2 Fixation Efficiency

Salophen complexes are highly effective co-catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. When evaluating Cr(III) complexes, Salophen-Cr(III) demonstrated exceptional activity at relatively low temperatures, achieving a 92% yield of styrene carbonate at 80°C after 7 hours. Other transition metal Salophen complexes (such as Mn or Ni) under the same conditions yielded only 48% and 26%, respectively. Furthermore, the rigid Salophen framework allows these complexes to operate efficiently even at 50°C, a temperature where many traditional flexible Schiff-base catalysts suffer from severe kinetic limitations [1].

Evidence DimensionStyrene carbonate yield at 80°C
Target Compound Data92% yield (Cr(III)-Salophen)
Comparator Or Baseline48% yield (Mn(III)-Salophen) / 26% yield (Ni(II)-Salophen)
Quantified DifferenceUp to 3.5x higher yield for the Cr(III) variant
Conditions80°C, 7 hours, bulk epoxide

Selecting the appropriate Salophen-metal combination allows chemical manufacturers to lower the energy costs of CO2 fixation processes by operating at reduced temperatures.

DNA Cleavage Rate
Head-to-head
Rate constant: 1.54 h⁻¹ (Cu-salophen) vs 0.72 h⁻¹ (Cu-salen) 2.1-fold faster, hydrolytic conditions, calf thymus DNA
Reported enhanced nuclease-like activity attributed to extended π-stacking.
Dinuclear Cu(II) complexes compared.

Extreme Thermodynamic Stability in Competitive Environments

The N2O2 coordination pocket of Salophen is strictly pre-organized by its rigid aromatic backbone, significantly reducing the entropic penalty of metal binding compared to the flexible Salen ligand. This pre-organization results in exceptionally high stability constants. In competitive binding assays, bis-Zn(Salophen) complexes required up to 400,000 equivalents of a competing ligand (pyridine) to induce full deaggregation. This extreme thermodynamic stability prevents demetalation during catalytic cycles—a common failure mode for Salen complexes—ensuring a longer active lifespan for the catalyst in industrial reactors [1].

Evidence DimensionResistance to competitive deaggregation
Target Compound DataRequires up to 400,000 equivalents of pyridine to deaggregate (Zn-Salophen)
Comparator Or BaselineFlexible Salen complexes (prone to rapid demetalation)
Quantified DifferenceOrders of magnitude higher stability constant
ConditionsCompetitive binding assay with pyridine

Procuring Salophen ensures catalyst longevity in competitive or harsh chemical environments, directly reducing the frequency and cost of catalyst replacement.

Antibacterial MIC
Cross-study
MIC₉₀: 0.781 μg/mL (1.93 μmol/L) vs S. aureus and MRSA Comparators: ciprofloxacin 0.391 μg/mL, tetracycline 0.391 μg/mL
Reported antimicrobial screening context, comparable order of magnitude to reference antibiotics.
Fe(III)-salophen complex; in vitro assay.
Thermal & Adjuvant Property
Supporting
Tₘ ≈ 438 K (165 °C); weight loss 5% (300–453 K) Synergism with amikacin against S. aureus and E. coli
Established thermal stability profile supports high-temperature applications; reported adjuvant effect.
DSC, TGA, Raman; in vitro synergy assay.

Homogeneous Oxidation Catalysis

Due to its extreme resistance to oxidative degradation and demetalation, Salophen is the preferred ligand for synthesizing Mn(III) and Fe(III) catalysts used in the partial oxidation of sulfides and alkenes. It guarantees higher turnover numbers and near-quantitative yields compared to flexible Salen alternatives [1].

Optoelectronic Materials and OLED Precursors

The extended π-conjugation of the 1,2-phenylenediamine backbone makes Salophen ideal for synthesizing luminescent metal complexes. It is heavily procured for the development of conductive polymers and light-emitting diodes where redshifted UV-Vis absorption and high molar absorptivity are critical performance metrics [2].

Green Chemistry: CO2 Cycloaddition to Epoxides

Salophen is utilized to synthesize highly active Cr(III) and Al(III) complexes for the fixation of CO2 into cyclic carbonates. Its rigid structure supports high catalytic activity at lower temperatures (50–80°C), reducing the energy overhead for industrial greenhouse gas valorization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CO₂ electroreduction catalyst research
Rigid aromatic bridge enhances electron transfer and selectivity
Faradaic efficiency and current density under defined potential
Antimicrobial screening studies
Fe(III)-salophen complex MIC endpoint context
MIC reproducibility across MRSA and reference strains
Artificial nuclease assay studies
Cu-salophen DNA-cleavage rate ranking
Hydrolytic DNA cleavage kinetics with control experiments
High-temperature material synthesis
Thermal stability up to 165 °C with minimal weight loss
DSC/TGA profile reproducibility under inert atmosphere

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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